molecular formula C22H19ClN2O4 B278415 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

カタログ番号 B278415
分子量: 410.8 g/mol
InChIキー: LEBZGFBFHGLLAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the activation of NEDD8, which is required for neddylation of CRLs. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of various proteins, including those that regulate cell cycle progression and DNA damage response. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in xenograft models of cancer. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.

実験室実験の利点と制限

One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its specificity for NAE, which allows for the selective inhibition of neddylation. This specificity may reduce the potential for off-target effects and toxicity. However, one limitation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its efficacy in vivo.

将来の方向性

There are several future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of NAE, which may improve the efficacy and safety of this approach. Additionally, the identification of biomarkers that predict response to N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide may help to identify patients who are most likely to benefit from this treatment.

合成法

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylboronic acid to give the corresponding boronic ester. This ester is then subjected to Suzuki coupling with 2-chlorobenzoyl chloride to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide.

科学的研究の応用

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is a key component of the neddylation pathway. Neddylation is a post-translational modification that regulates the activity of various proteins involved in cell cycle progression, DNA replication, and DNA damage response. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the neddylation of cullin-RING ligases (CRLs), which are involved in the degradation of various proteins, including those that regulate cell cycle progression and DNA damage response. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of these proteins, which results in cell cycle arrest and apoptosis.

特性

製品名

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

分子式

C22H19ClN2O4

分子量

410.8 g/mol

IUPAC名

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

InChIキー

LEBZGFBFHGLLAH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

正規SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。